An In-depth Technical Guide on the Synthesis and Characterization of 2-(4-fluorophenyl)-N-methyl-6-(2-morpholin-4-ylethylamino)-5-propan-2-yloxy-1-benzofuran-3-carboxamide (C25H30FN3O4)
An In-depth Technical Guide on the Synthesis and Characterization of 2-(4-fluorophenyl)-N-methyl-6-(2-morpholin-4-ylethylamino)-5-propan-2-yloxy-1-benzofuran-3-carboxamide (C25H30FN3O4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the novel benzofuran derivative, 2-(4-fluorophenyl)-N-methyl-6-(2-morpholin-4-ylethylamino)-5-propan-2-yloxy-1-benzofuran-3-carboxamide. While specific experimental data for this compound is not extensively available in public literature, this document outlines a plausible synthetic route and standard characterization methodologies based on established benzofuran chemistry.
Compound Overview
The molecule with the chemical formula C25H30FN3O4, identified as 2-(4-fluorophenyl)-N-methyl-6-(2-morpholin-4-ylethylamino)-5-propan-2-yloxy-1-benzofuran-3-carboxamide, belongs to the benzofuran class of heterocyclic compounds. Benzofuran scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active natural products and synthetic drugs, exhibiting activities such as anticancer, antiviral, antifungal, and anti-inflammatory properties[1][2]. The structural features of this particular compound, including a substituted benzofuran core, a fluorophenyl group, a morpholinoethylamine side chain, and a carboxamide moiety, suggest its potential as a pharmacologically active agent.
Table 1: Compound Identification
| Parameter | Value |
| IUPAC Name | 2-(4-fluorophenyl)-N-methyl-6-(2-morpholin-4-ylethylamino)-5-propan-2-yloxy-1-benzofuran-3-carboxamide |
| Molecular Formula | C25H30FN3O4 |
| PubChem CID | 16073216 |
Proposed Synthesis Pathway
A plausible synthetic pathway for the target compound involves a multi-step process starting from commercially available materials. The core benzofuran structure can be constructed via established methods such as the Perkin rearrangement or intramolecular cyclization reactions. A proposed retro-synthetic analysis suggests the following key disconnections, leading to a convergent synthesis strategy.
Caption: Proposed multi-step synthesis pathway for C25H30FN3O4.
Experimental Protocols:
Step 1: Synthesis of 2-(4-fluorophenyl)-5-isopropoxy-6-nitrobenzofuran-3-carboxylic acid (Intermediate A)
A mixture of 4-isopropoxy-3-nitrophenol (Starting Material 1) and 2-bromo-1-(4-fluorophenyl)ethan-1-one (Starting Material 2) in anhydrous acetone is treated with potassium carbonate. The reaction mixture is refluxed for 12-16 hours. After cooling, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure. The resulting crude product is then subjected to saponification using aqueous sodium hydroxide, followed by acidification to yield the benzofuran carboxylic acid intermediate.
Step 2: Reduction of the Nitro Group
Intermediate A is dissolved in ethanol, and a catalytic amount of Palladium on carbon (10% Pd/C) is added. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 4-6 hours. The catalyst is removed by filtration through celite, and the solvent is evaporated to give the corresponding amino-benzofuran derivative.
Step 3: Introduction of the Morpholinoethyl Side Chain
The amino-benzofuran derivative is subjected to reductive amination with morpholinoacetaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride in dichloromethane. The reaction is stirred at room temperature for 8-12 hours. The reaction is quenched with saturated sodium bicarbonate solution, and the product is extracted with dichloromethane.
Step 4: Amidation to Yield the Final Compound
The resulting carboxylic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane. The excess reagent and solvent are removed under vacuum. The crude acid chloride is then dissolved in fresh dichloromethane and added dropwise to a solution of methylamine in dichloromethane at 0°C. The reaction is stirred for 2-4 hours, after which it is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude final product, which can be purified by column chromatography.
Characterization
The structural confirmation and purity assessment of the synthesized compound would be performed using a combination of spectroscopic and analytical techniques.
Table 2: Expected Characterization Data
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to aromatic protons, methyl group, morpholino and ethyl protons, and the isopropoxy group. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the benzofuran core, phenyl ring, and side chains. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of C25H30FN3O4. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H, C=O (amide), C-O-C (ether), and C-F bonds. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
| Melting Point | A sharp melting point range, indicative of a pure crystalline solid. |
Experimental Workflow for Characterization:
